Sodium metavanadate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

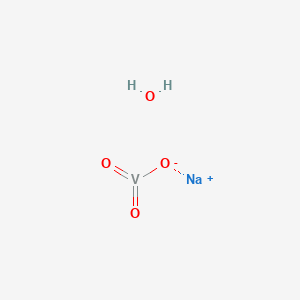

Sodium metavanadate hydrate is a chemical compound with the formula NaVO₃·H₂O. It is a hydrate form of sodium metavanadate and is known for its various applications in scientific research and industry. This compound is a source of vanadium, which is an essential trace element in biological systems and has significant industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium metavanadate hydrate can be synthesized through several methods. One common method involves the reaction of ammonium metavanadate with sodium carbonate, sodium bicarbonate, or sodium hydroxide in water. The reaction is typically carried out under microwave heating and vacuum conditions to facilitate deamination. The resulting solution is then subjected to evaporative crystallization, followed by filtration and washing with cold water to obtain sodium metavanadate dihydrate crystals. These crystals are then dried and dehydrated at temperatures between 150°C and 200°C to yield the final product .

Industrial Production Methods: In industrial settings, sodium metavanadate is often produced through the hydrometallurgical processing of vanadium-containing ores. The process involves leaching the ore with sodium carbonate or sodium hydroxide, followed by filtration and crystallization to obtain sodium metavanadate. The crystals are then hydrated to form this compound.

Análisis De Reacciones Químicas

Types of Reactions: Sodium metavanadate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium metavanadate can be oxidized to form vanadium pentoxide (V₂O₅) using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced to lower oxidation states of vanadium using reducing agents like sodium borohydride or hydrazine.

Substitution: Sodium metavanadate can participate in substitution reactions where the vanadium atom is replaced by other metal ions in the presence of suitable ligands.

Major Products:

Oxidation: Vanadium pentoxide (V₂O₅)

Reduction: Lower oxidation states of vanadium, such as vanadium(IV) oxide (VO₂)

Substitution: Various metal vanadates depending on the substituting metal ion

Aplicaciones Científicas De Investigación

Sodium metavanadate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other vanadium compounds and as a catalyst in organic reactions.

Mecanismo De Acción

The mechanism of action of sodium metavanadate hydrate involves its interaction with various molecular targets and pathways:

Insulin-Mimetic Activity: Sodium metavanadate can mimic the action of insulin by activating insulin receptor signaling pathways, leading to improved glucose uptake and metabolism.

Anticancer Activity: It induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, disrupting mitochondrial membrane potential, and arresting the cell cycle at the G2/M phase.

Protein Tyrosine Phosphatase Inhibition: Sodium metavanadate inhibits protein tyrosine phosphatases, which play a role in regulating cell growth and differentiation.

Comparación Con Compuestos Similares

Sodium metavanadate hydrate can be compared with other vanadium compounds such as:

Ammonium Metavanadate (NH₄VO₃): Similar in structure and used as a catalyst in organic synthesis.

Sodium Orthovanadate (Na₃VO₄): Used as an inhibitor of protein tyrosine phosphatases and has applications in biochemical research.

Vanadyl Sulfate (VOSO₄): Known for its insulin-mimetic properties and used in studies related to diabetes treatment.

Uniqueness: this compound is unique due to its specific hydrate form, which can influence its solubility and reactivity in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a versatile compound.

Actividad Biológica

Sodium metavanadate hydrate (SMVH) is a compound of vanadium that has garnered attention due to its potential biological activities, particularly in the context of toxicology and pharmacology. This article explores the biological effects, mechanisms of action, and relevant research findings associated with SMVH, supported by case studies and data tables.

- Chemical Formula : NaVO₃·xH₂O

- Molecular Weight : Varies based on hydration level

- CAS Number : 13718-26-8

Sodium metavanadate exhibits various biological activities primarily attributed to its vanadium content, which can exist in multiple oxidation states. The following mechanisms have been identified:

- Protein Tyrosine Phosphatase Inhibition : SMVH has been shown to inhibit protein tyrosine phosphatases, leading to enhanced insulin signaling and glucose metabolism, which may be beneficial in diabetic models .

- Antioxidant Properties : The compound exhibits antioxidant activity, potentially mitigating oxidative stress in cells .

- Influence on Blood Pressure and Lipid Profiles : Studies indicate that SMVH may affect cardiovascular parameters by modulating plasma renin and aldosterone levels, contributing to changes in blood pressure and lipid metabolism .

Toxicological Studies

Several studies have evaluated the toxicological profile of sodium metavanadate. Key findings include:

Hematological Effects

- Reduced hemoglobin levels and increased reticulocyte counts were observed in rats exposed to sodium metavanadate, indicating potential hematotoxicity .

Developmental and Reproductive Toxicity

- In perinatal studies, exposure to sodium metavanadate led to reduced pup body weights and survival rates. Reproductive effects included decreased fertility and sperm counts in male rats .

Case Study Overview

A comprehensive study conducted by the National Toxicology Program (NTP) assessed the effects of sodium metavanadate on Wistar rats over a three-month period. Key findings included:

| Endpoint | Control Group | 250 mg/L Group | 500 mg/L Group |

|---|---|---|---|

| Average Body Weight (g) | 200 | 180 | 150 |

| Survival Rate (%) | 100 | 90 | 70 |

| Hemoglobin (g/dL) | 15 | 12 | 10 |

| Litter Size | 8 | 6 | 4 |

This table summarizes the significant adverse effects observed across different exposure levels, highlighting the compound's potential risks during developmental stages .

Distribution and Excretion

Research indicates that after oral administration, vanadium from sodium metavanadate is primarily excreted through feces (approximately 83.5%), with minimal urinary excretion (0.86%). Tissue distribution studies reveal higher concentrations in bone, spleen, kidney, and liver . The elimination half-life varies significantly among tissues, with the kidney showing a shorter half-life compared to other organs .

Clinical Implications

While sodium metavanadate has demonstrated beneficial effects in certain metabolic conditions, its toxicity profile necessitates caution. The dual nature of its biological activity—therapeutic benefits versus potential toxicity—highlights the importance of controlled dosing and further research into its mechanisms.

Propiedades

IUPAC Name |

sodium;oxido(dioxo)vanadium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2O.3O.V/h;1H2;;;;/q+1;;;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFMXYAEOBISIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][V](=O)=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NaO4V |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.945 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.